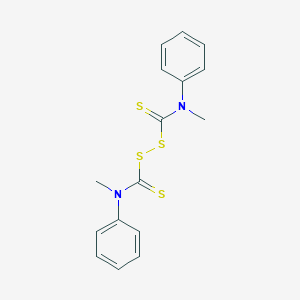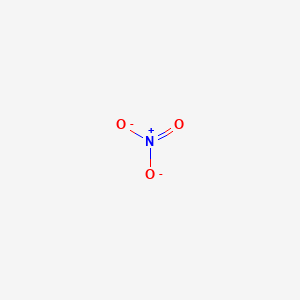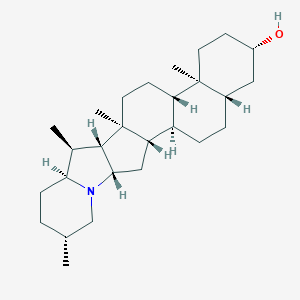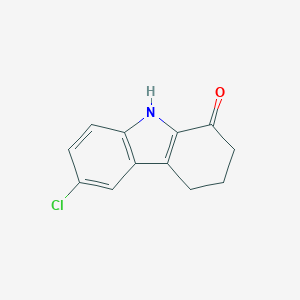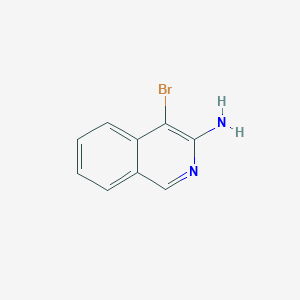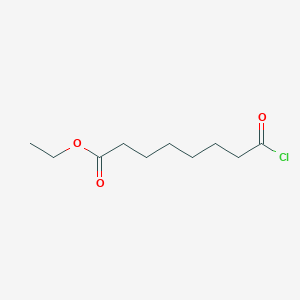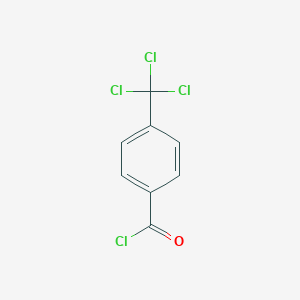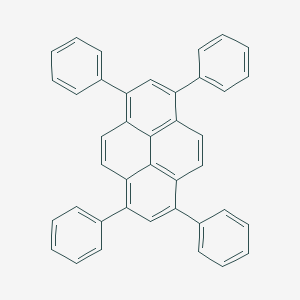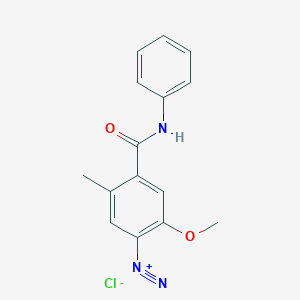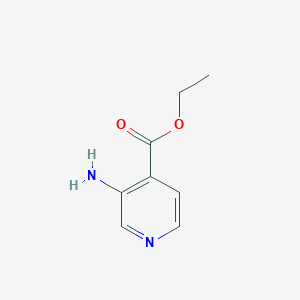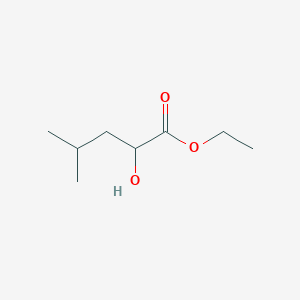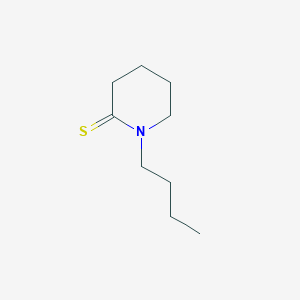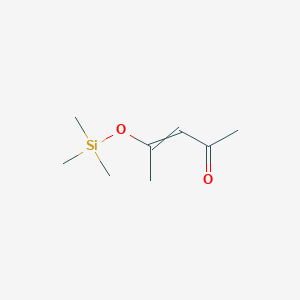
2-三甲基硅氧基戊-2-烯-4-酮
描述
Synthesis Analysis
The synthesis of compounds similar to 2-Trimethylsiloxypent-2-ene-4-one often involves reactions of acylpolysilanes with dienes or aldehydes in the presence of catalysts or under specific conditions to achieve the desired molecular structure. For example, the thermolysis of 2-tert-butyl-, 2-adamantyl-, and 2-phenyl-4,5-dimethyl-2-(trimethylsiloxy)-1,1-bis(trimethylsilyl)-1-silacyclohex-4-ene in a sealed glass tube at high temperatures resulted in products arising from dyotropic rearrangement, demonstrating the reactivity and transformation capabilities of silicon-containing compounds under thermal conditions (Naka et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to 2-Trimethylsiloxypent-2-ene-4-one is characterized using various spectroscopic and crystallographic techniques. For instance, the molecular structure and spectroscopic properties of a chalcone derivative were analyzed using density functional theory (DFT) methods, providing insights into bond angles, distances, and the overall geometry of the molecule, which are essential for understanding the chemical behavior and reactivity of these compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
Silicon-containing compounds like 2-Trimethylsiloxypent-2-ene-4-one participate in various chemical reactions, showcasing their versatility. For example, the regio- and enantioselective allylation of trimethylsiloxyfuran demonstrated the ability of silicon-containing molecules to undergo selective transformations, providing access to valuable products with specific configurations (Chen & Hartwig, 2012).
Physical Properties Analysis
The physical properties of silicon-containing compounds, such as 2-Trimethylsiloxypent-2-ene-4-one, are studied to understand their stability, solubility, and other characteristics crucial for their practical applications. For instance, the stability and reactivity of a disilyne compound towards π-bonds were investigated, revealing insights into its addition reactions and the potential for creating new molecular structures (Kinjo et al., 2007).
Chemical Properties Analysis
The chemical properties of 2-Trimethylsiloxypent-2-ene-4-one and related compounds, such as reactivity towards various reagents and conditions, are essential for their utilization in synthetic applications. For example, the reactivity of 1,6-bis(trimethylsilyl)-hexa-3-ene-1,5-diynes towards different borane derivatives was explored, highlighting the versatility of silicon-containing compounds in organic synthesis and the potential for creating novel compounds with unique properties (Wrackmeyer et al., 2002).
科学研究应用
合成4-甲基亚甲基四氢吡喃:2-(2-三烷基硅氧烷基)丙-2-烯基(三甲基)硅烷,与2-三甲基硅氧基戊-2-烯-4-酮相关的化合物,用于合成顺式2,6-二取代的4-甲基亚甲基四氢吡喃,这对于合成拟藻醇(Gill, Taylor, & Thomas, 2011)至关重要。
烯丙基金属物种的生成:1-(三甲基硅基)烯基钾化合物,类似于2-三甲基硅氧基戊-2-烯-4-酮,展现出与亲电试剂独特的反应模式,导致分支烯基硅烷的形成(Schlosser & Franzini, 1998)。
锂离子电池中的电解质添加剂:4-(三甲基硅氧基)-3-戊烯-2-酮被用作锂离子电池中高压LiNi0.5Mn1.5O4正极性电极性能增强的电解质添加剂。该化合物既作为氢氟酸清除剂,又作为保护膜形成剂(Lee et al., 2019)。
催化转化为环戊-2-酮:1-三甲基硅氧基环戊-1-烯,一种结构类似的化合物,经过钯负载二氧化硅和氧气催化转化为环戊-2-酮(Baba et al., 1989)。
热异构化研究:对类似2-三甲基硅氧基戊-2-烯-4-酮的化合物的热异构化研究提供了关于硅碳不饱和化合物在高温下行为的见解(Naka et al., 2008)。
合成更高碳单糖:2-(三甲基硅氧基)呋喃,与2-三甲基硅氧基戊-2-烯-4-酮相关,用作合成更高碳糖的亲核合成子(Casiraghi et al., 1990)。
沉积介电薄膜:基于三甲基硅烷的工艺用于沉积介电薄膜,包括低介电常数的碳化硅及其氧化物,在半导体制造中(Loboda, 1999)。
安全和危害
作用机制
Target of Action
2-Trimethylsiloxypent-2-ene-4-one, also known as 4-(Trimethylsiloxy)-3-penten-2-one, is primarily used as a chemical intermediate
Action Environment
The action of 2-Trimethylsiloxypent-2-ene-4-one can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and vapor, and it causes serious eye irritation .
属性
IUPAC Name |
(E)-4-trimethylsilyloxypent-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADCSUQBLLAHW-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Trimethylsilyl)oxy)pent-3-en-2-one | |
CAS RN |
13257-81-3 | |
| Record name | 3-Penten-2-one, 4-((trimethylsilyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013257813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-[(trimethylsilyl)oxy]pent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Trimethylsilyloxy-3-penten-2-one in organic synthesis?
A1: 4-Trimethylsilyloxy-3-penten-2-one serves as a valuable building block in the synthesis of 1-hydroxy-2,4-benzodioates, also known as 4-hydroxyisophthalates. [] This compound readily participates in [3+3] cycloaddition reactions with 1,3-bis(silyloxy)-1,3-butadienes, leading to the formation of diversely substituted 1-hydroxy-2,4-benzodioates. [] This synthetic route offers a regioselective approach to these compounds, which are challenging to synthesize through other methods. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

